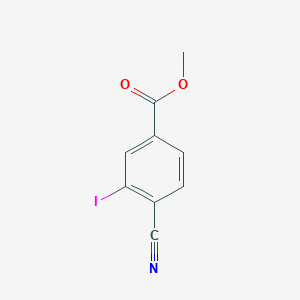

Ethyl 2-fluoro-3-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

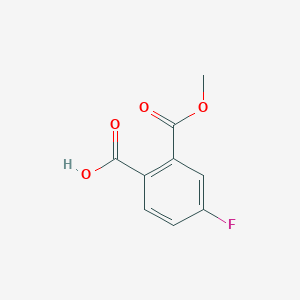

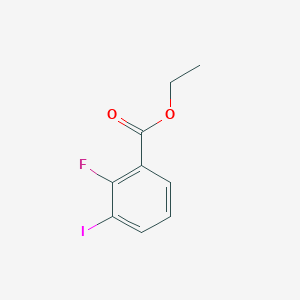

Ethyl 2-fluoro-3-iodobenzoate is a chemical compound with the molecular formula C9H8FIO2 . It has a molecular weight of 294.06 .

Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-3-iodobenzoate is 1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3-iodobenzoate is a light yellow to yellow liquid . It is stored at refrigerator temperatures and shipped at room temperature .Applications De Recherche Scientifique

Radiopaque Compounds Synthesis

Ethyl 2-fluoro-3-iodobenzoate is a precursor in the preparation of certain fluoro-iodo radiopaque compounds. These compounds, due to their iodine content, are significant in medical imaging for enhancing the visibility of internal structures in radiography. The synthesis of derivatives such as ethyl 3-iodo-4-fluorobenzoate has been explored for their potential anesthetic, hypnotic, and analgesic effects, although they were found to be irritating to the gastric and intestinal tract when used in concentrations necessary to produce a desirable opaque effect (Mittelstaedt & Jenkins, 1950).

Regioflexibility in Substitution of Fluoroarenes

Research has also focused on the basicity gradient-driven migration of iodine, conferring regioflexibility on the substitution of fluoroarenes. This includes the transformation of fluoroarenes through direct deprotonation and subsequent carboxylation to afford acids, demonstrating the versatility of ethyl 2-fluoro-3-iodobenzoate in synthetic chemistry for creating complex molecules (Rausis & Schlosser, 2002).

Synthesis and Analysis of Oxadiazolines

The compound has been used in the synthesis of oxadiazolines, showcasing its role in producing various derivatives through reactions with hydrazine hydrate and subsequent cyclodehydration. These reactions highlight its utility in producing compounds with potential for various applications, including pharmaceuticals and materials science (Jun, 2011).

Magnesiation of Functionalized Iodobenzenes

The magnesiation of functionalized aromatic halides, including ethyl 3- or 4-iodobenzoate, illustrates the use of ethyl 2-fluoro-3-iodobenzoate in creating phenylmagnesium iodides. This process is crucial for the subsequent addition of carbonyl compounds, further underscoring the compound's importance in synthetic chemistry for the formation of complex organic molecules (Sugimoto, Aoki, & Tanji, 2004).

Continuous-Flow Processes for Floxacin Intermediates

In pharmaceutical research, ethyl 2-fluoro-3-iodobenzoate plays a role in the development of efficient continuous-flow processes for the production of floxacin intermediates. This involves rapid and strong activation of carboxylic acids, showcasing the compound's utility in enhancing process efficiency and sustainability in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).

Safety And Hazards

Ethyl 2-fluoro-3-iodobenzoate is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and wearing chemical impermeable gloves .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-fluoro-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZYTBVMFDLMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-3-iodobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.